![molecular formula C19H24N4O5S B2442368 2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-80-7](/img/structure/B2442368.png)
2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups . It has a thiazolo[3,2-b][1,2,4]triazol-6-ol core, which is a heterocyclic compound containing a thiazole ring fused with a triazole ring . The molecule also contains a morpholino group and a trimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the thiazolo[3,2-b][1,2,4]triazol-6-ol core, the morpholino group, and the trimethoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups . For example, the thiazolo[3,2-b][1,2,4]triazol-6-ol core might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The chemical compound is related to a class of compounds that have been explored for their potential antimicrobial activities. For instance, novel 1,2,4-triazole derivatives, including those modified with morpholine components, have been synthesized and evaluated for antimicrobial properties. These compounds were found to possess varying degrees of effectiveness against different microorganisms, indicating their potential for development into antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Characterization
In the field of organic chemistry, compounds similar to 2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis and photophysical characterization of morpholine derivatives have provided insights into their structural and electronic properties, which are crucial for understanding their interactions and reactivity (Chin et al., 2010).
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds with the morpholine moiety and related structures have been investigated for their potential therapeutic applications. These investigations include the design and synthesis of novel derivatives aimed at enhancing antimicrobial, anti-inflammatory, and analgesic activities. The incorporation of morpholine and related structures into pharmaceutical compounds is a strategy to modulate their biological activities and pharmacokinetic profiles (Sahin et al., 2012).
Photophysical Studies and Material Science
The compound's structural framework is conducive to studies in photophysics and material science. Investigations into the photophysical properties of related compounds can inform their potential applications in fields such as fluorescent materials, sensors, and organic electronics. Understanding the absorption and emission properties of these compounds can lead to innovations in materials science (Patil et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-11-20-19-23(21-11)18(24)17(29-19)15(22-5-7-28-8-6-22)12-9-13(25-2)16(27-4)14(10-12)26-3/h9-10,15,24H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGIAZIAUGXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

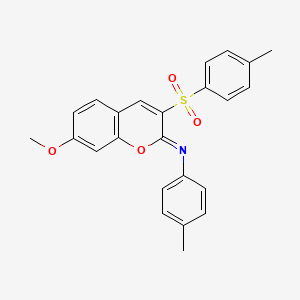
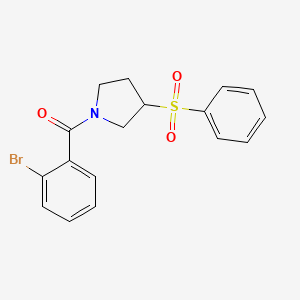
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)
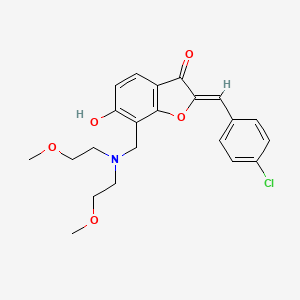
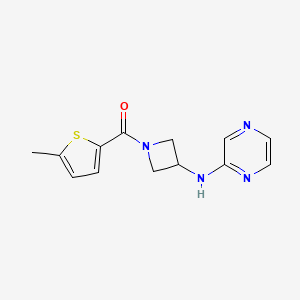
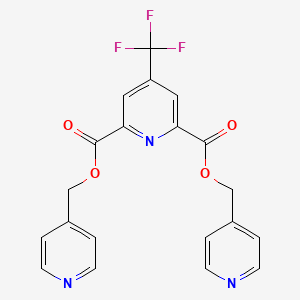
![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)
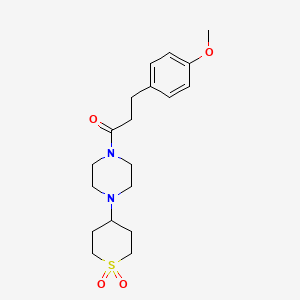
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)
![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)
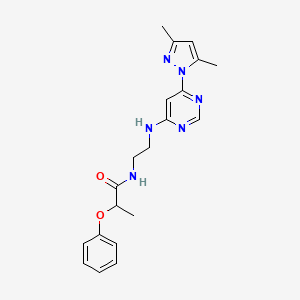
![3,5-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)